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(1R)-1-phenylhexan-1-amine

Cat. No.: B13985234
M. Wt: 177.29 g/mol
InChI Key: AGKIPYDSTSIPBU-GFCCVEGCSA-N
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Description

Significance of Chiral Amines in Modern Organic Synthesis

Chiral amines are organic compounds containing an amine group attached to a stereocenter, making them exist as non-superimposable mirror images known as enantiomers. The ability to selectively synthesize one enantiomer over the other is a critical endeavor in chemistry, particularly in the pharmaceutical industry, as different enantiomers of a drug can exhibit vastly different pharmacological activities or toxicities. encyclopedia.pub Chiral amines are indispensable tools in achieving this stereochemical control and are utilized in several key ways.

Firstly, they serve as highly effective resolving agents . beilstein-journals.org In a process known as classical resolution, a racemic mixture of a chiral acid can be treated with a single enantiomer of a chiral amine. saskoer.ca This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by methods like fractional crystallization. encyclopedia.pub Once separated, the individual enantiomers of the acid can be recovered by removing the chiral amine, which can often be recycled. saskoer.ca

Secondly, chiral amines are fundamental chiral building blocks or synthons. They can be incorporated into a larger molecule, transferring their chirality to the final product. This strategy is a cornerstone of the "chiral pool" approach to asymmetric synthesis, where readily available, enantiomerically pure natural products like amino acids are used as starting materials for complex targets. beilstein-journals.org

Finally, and perhaps most powerfully, chiral amines and their derivatives function as asymmetric catalysts or chiral auxiliaries . sigmaaldrich.com As catalysts, they can direct a chemical reaction to selectively produce one enantiomer of the product without being consumed in the process. researchgate.net This includes their use in organocatalysis, where the amine itself is the catalyst, and as chiral ligands for transition metals in a vast array of asymmetric transformations. rsc.orgsioc-journal.cn When used as a chiral auxiliary, the amine is temporarily attached to the starting material (substrate). wikipedia.org Its chiral structure then guides the stereochemical course of a subsequent reaction on the substrate. After the desired transformation, the auxiliary is cleaved off, having served its purpose of inducing chirality. wikipedia.org The development of these catalytic methods is a major focus of modern chemistry, offering efficient and atom-economical routes to enantiopure compounds. researchgate.net

Overview of the (1R)-1-phenylhexan-1-amine Stereoisomer in Academic Research

This compound is a primary chiral amine featuring a phenyl group and a pentyl chain attached to the stereogenic carbon center. While not as extensively documented as its lower homologue, 1-phenylethylamine (B125046), it represents a valuable compound for academic and industrial research due to the synthetic possibilities offered by its specific stereochemistry and lipophilicity.

Research into this stereoisomer often focuses on its synthesis and application in stereoselective reactions. The preparation of enantiomerically pure amines like this compound typically involves either the resolution of a racemic mixture or an asymmetric synthesis. Methods analogous to those used for 1-phenylethylamine, such as enzymatic kinetic resolution, are highly relevant. beilstein-journals.orgnih.govrsc.org In enzymatic kinetic resolution, an enzyme selectively acylates one enantiomer of the racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer. csic.es Lipases, such as Candida antarctica lipase (B570770) B (CALB), are commonly employed for this purpose, often in combination with an acyl donor like an acetate (B1210297) ester. beilstein-journals.org

A notable application of the this compound scaffold is found in diastereoselective synthesis. For instance, research has demonstrated the synthesis of N-tert-butanesulfinyl amino ketone derivatives. In one study, the related (R)-N-tert-butanesulfinyl imine derived from benzaldehyde (B42025) was used as a starting point. The addition of a functionalized organolithium reagent to this imine scaffold allowed for the stereocontrolled synthesis of δ-amino ketone derivatives. mdpi.com This work highlights the utility of such chiral amines in constructing complex molecules with defined stereocenters. Specifically, the synthesis of (1R,RS)-1-Amino-N-(tert-butanesulfinyl)-1-phenylhexan-5-one has been reported, demonstrating the direct use of the 1-phenylhexane-1-amine stereochemical framework in academic research. mdpi.com The specific optical rotation for a related derivative, (1S,SS)-1-Amino-N-(tert-butanesulfinyl)-1-phenylhexan-5-one, was documented, providing valuable physical data for this class of compounds. mdpi.com

The physical properties of enantiomers are identical except for their interaction with plane-polarized light. saskoer.ca However, their derivatives can exhibit distinct physical characteristics. Below are tables detailing some of the known properties of the parent racemate and related compounds.

Physicochemical Properties of 1-Phenylhexan-1-amine and Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )

Data sourced from bldpharm.com

Reported Optical Rotation for a this compound Derivative

Compound Name Specific Rotation [α]²⁰D Concentration (c), Solvent

Data sourced from mdpi.com. Note: This is the enantiomer of the (1R) derivative.

The research into this compound and its derivatives contributes to the broader field of asymmetric synthesis, providing tools and methodologies for the construction of enantiomerically pure molecules that are vital for various applications, including drug discovery and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19N B13985234 (1R)-1-phenylhexan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

(1R)-1-phenylhexan-1-amine

InChI

InChI=1S/C12H19N/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h4,6-9,12H,2-3,5,10,13H2,1H3/t12-/m1/s1

InChI Key

AGKIPYDSTSIPBU-GFCCVEGCSA-N

Isomeric SMILES

CCCCC[C@H](C1=CC=CC=C1)N

Canonical SMILES

CCCCCC(C1=CC=CC=C1)N

Origin of Product

United States

Synthetic Methodologies for Enantiomerically Pure 1r 1 Phenylhexan 1 Amine and Analogous Chiral Amines

Chemoenzymatic Approaches for Chiral Amine Production

Chemoenzymatic methods, which combine chemical and enzymatic steps, offer powerful and environmentally benign routes to chiral amines. nih.gov These strategies often provide high enantioselectivity under mild reaction conditions.

Transaminase-Catalyzed Enantioselective Amination

Transaminases (TAs), particularly ω-transaminases (ω-TAs), have emerged as highly effective biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. worktribe.comtdx.cat These pyridoxal-5'-phosphate (PLP) dependent enzymes catalyze the transfer of an amino group from an amine donor, such as L-alanine or isopropylamine, to a ketone substrate. tdx.catmdpi.com This method allows for the direct amination of a prochiral ketone, theoretically achieving a 100% yield of the desired enantiopure amine. mdpi.com

The application of ω-TAs has been successful in the synthesis of a wide range of chiral amines, including those with aromatic and aliphatic structures. mdpi.com For instance, (R)-selective transaminases from various microbial sources like Hyphomonas neptunium (B1219326), Aspergillus terreus, and Arthrobacter sp. have demonstrated excellent stereoselectivity in the amination of different ketones, often yielding the corresponding (R)-amines with greater than 99% enantiomeric excess (ee). researchgate.net The choice of the transaminase is crucial, as different enzymes exhibit varying substrate specificities and selectivities. For example, the transaminase from Aspergillus terreus (AT-ωTA) has shown good conversion rates with D-alanine as the amine donor for several substrates. researchgate.net

To overcome unfavorable reaction equilibria that can sometimes limit product yields, various strategies have been developed. One common approach is the use of a co-product removal system. For example, the pyruvate (B1213749) formed as a byproduct when using alanine (B10760859) as the amine donor can be removed by coupling the reaction with a pyruvate decarboxylase (PDC), which converts pyruvate to acetaldehyde (B116499) and CO2, thereby shifting the equilibrium towards the amine product. tdx.cat

Table 1: Examples of Transaminase-Catalyzed Asymmetric Amination

Enzyme SourceSubstrateAmine DonorProductEnantiomeric Excess (ee)Reference
Aspergillus terreus (AT-ωTA)Various prochiral ketonesD-alanine(R)-amines>99% researchgate.net
Hyphomonas neptunium (HN-ωTA)Various prochiral ketonesD-alanine(R)-amines>99% researchgate.net
Arthrobacter sp. (ArR-ωTA)Various prochiral ketonesD-alanine(R)-amines>99% researchgate.net
Evolved ATA-1172-PentanoneIsopropylamine(R)-2-Aminopentane>99% diva-portal.org

Lipase-Catalyzed Kinetic Resolution and Enantiomeric Enrichment

Kinetic resolution (KR) is a widely used method for obtaining enantiomerically pure compounds from a racemic mixture. In this process, an enzyme selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer and the product. Lipases are frequently employed for the kinetic resolution of racemic amines through enantioselective acylation. nih.govresearchgate.net

One of the most effective lipases for this purpose is Candida antarctica lipase (B570770) B (CALB), often used in an immobilized form such as Novozym 435. acs.orgmdpi.com The resolution of racemic 1-phenylethylamine (B125046), a compound analogous to 1-phenylhexan-1-amine, has been extensively studied. researchgate.netsci-hub.se In a typical lipase-catalyzed kinetic resolution, the racemic amine is acylated, and the lipase preferentially catalyzes the acylation of one enantiomer, leaving the other enantiomer unreacted. researchgate.net For example, using ethyl acetate (B1210297) as the acylating agent, CALB can effectively resolve various chiral amines with high enantioselectivity. chimia.ch

The choice of the acyl donor can significantly impact the reaction rate and efficiency. It has been found that using ethyl methoxyacetate (B1198184) as the acylating agent can increase the reaction rate by over 100-fold compared to ethyl butyrate (B1204436) for the aminolysis of 1-phenylethanamine. nih.gov This rate enhancement is attributed to a favorable interaction between the beta-oxygen atom of the methoxyacetate and the amine nitrogen in the transition state. nih.gov

Dynamic kinetic resolution (DKR) is an advancement over standard KR that can theoretically achieve a 100% yield of the desired enantiomer. In DKR, the kinetic resolution is coupled with in situ racemization of the slower-reacting enantiomer. diva-portal.org For amines, this racemization can be achieved using a metal catalyst, such as palladium. acs.orgchimia.ch

Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic Amines

Racemic AmineLipaseAcyl DonorProductEnantiomeric Excess (ee)Reference
1-PhenylethylamineCandida antarctica Lipase B (CALB)Ethyl acetate(R)-N-acetyl-1-phenylethylamine90-98% chimia.ch
1-PhenylethylamineCandida antarctica Lipase B (CALB)Isopropyl methoxyacetate(R)-N-methoxyacetyl-1-phenylethylamine≥95% mdpi.com
1-PhenylethylamineCandida antarctica Lipase B (CALB)Capric acid(R)-N-caproyl-1-phenylethylamineHigh researchgate.net
Heptan-2-amineCaLB immobilized on magnetic nanoparticlesIsopropyl 2-ethoxyacetate(R)-N-(1-methylhexyl)acetamideHigh nih.gov

Asymmetric Catalytic Synthesis Strategies

Asymmetric catalysis using chiral metal complexes or organocatalysts provides a direct and efficient pathway to enantiomerically enriched amines. These methods often exhibit high atom economy and allow for fine-tuning of reactivity and selectivity through ligand or catalyst design.

Transition Metal-Catalyzed Asymmetric Hydrogenation and Reductive Amination

Asymmetric hydrogenation of prochiral imines and enamines is one of the most powerful and atom-economical methods for preparing chiral amines. nih.govacs.org This approach typically involves the use of a chiral transition metal catalyst, often based on iridium, rhodium, or ruthenium, to deliver hydrogen to the C=N double bond with high enantioselectivity. nih.gov The direct asymmetric reductive amination of ketones with an amine source and a reducing agent, such as molecular hydrogen, is a highly desirable one-pot process. acs.org

Ruthenium catalysts, in combination with chiral phosphine (B1218219) ligands like C3-TunePhos, have been successfully employed for the direct reductive amination of alkyl aryl ketones using ammonium (B1175870) acetate as the amine source and H2 as the reductant. acs.org This method provides access to a variety of chiral primary amines with excellent enantioselectivity (up to 98% ee). acs.org Similarly, iridium catalysts bearing chiral phosphine-amine-phosphine ligands have shown high efficiency in the asymmetric hydrogenation of challenging dialkyl imines. chinesechemsoc.org

Asymmetric transfer hydrogenation, which uses a hydrogen donor like isopropanol (B130326) or formic acid instead of H2 gas, is another important technique for the synthesis of chiral amines. bohrium.com

Organocatalytic Methods for Chiral Amine Formation

Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric transformations, has become a major pillar of modern synthetic chemistry. rsc.orgcore.ac.uk Chiral primary amines and their derivatives can function as effective organocatalysts in a variety of reactions. rsc.org

For the synthesis of chiral amines, chiral phosphoric acids (CPAs) have emerged as powerful catalysts. They can activate imines towards nucleophilic attack by acting as chiral Brønsted acids. This strategy has been successfully applied in the asymmetric reduction of imines and in other transformations. core.ac.uk For instance, the asymmetric allylation of imines using allylboronates can be catalyzed by chiral 3,3'-diaryl-BINOL derivatives, yielding homoallylic amines in high yields and enantioselectivities. beilstein-journals.org

Another approach involves cooperative catalysis where a chiral primary amine catalyst works in tandem with another catalyst. For example, a dual catalytic system of a primary amine and a ketone has been developed for the asymmetric α-hydroxylation of β-ketocarbonyls using hydrogen peroxide. acs.org

Asymmetric Hydroamination Reactions

Asymmetric hydroamination, the direct addition of an N-H bond across a carbon-carbon double or triple bond, represents a highly atom-economical route to chiral amines. illinois.edu While challenging, significant progress has been made in this area.

Rhodium-catalyzed hydroamination of allenes with benzophenone (B1666685) imine, serving as an ammonia (B1221849) equivalent, has been shown to produce valuable α-chiral allylic amines with excellent regio- and enantioselectivity when using a Josiphos ligand. rsc.org Copper-catalyzed asymmetric hydroamination reactions have also been developed. For example, a unified copper-catalyzed asymmetric reversal hydroamination can directly produce a range of β-amino acids and their derivatives with high regio- and enantioselectivity. chinesechemsoc.org

More recently, photoenzymatic catalysis has been applied to asymmetric hydroamination. acs.orgnih.gov In this approach, a flavin-dependent ene-reductase can photocatalytically generate an aminium radical cation from a hydroxylamine, which then participates in an asymmetric intermolecular hydroamination to yield an enantioenriched amine. illinois.eduacs.org This method highlights the potential of combining photocatalysis and enzymatic catalysis to achieve challenging transformations. illinois.edu

Diastereoselective Synthesis Utilizing Chiral Auxiliaries

One of the most powerful and reliable strategies for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. wikipedia.orgthieme-connect.com This molecule guides the stereochemical outcome of a reaction, and is subsequently removed to yield the desired enantiomerically enriched product.

The use of tert-butanesulfinamide, often called Ellman's auxiliary, has become a cornerstone for the asymmetric synthesis of primary chiral amines. nih.govosi.lv This method involves the condensation of the chiral sulfinamide with a prochiral ketone or aldehyde, such as hexanophenone (B1345741) (the precursor to 1-phenylhexan-1-amine), to form an N-sulfinylimine. The chiral sulfinyl group then directs the nucleophilic addition of an organometallic reagent to one face of the C=N double bond. researchgate.netharvard.edu

The general process can be outlined in three main steps:

Imine Formation : Condensation of a ketone or aldehyde with an enantiopure sulfinamide (e.g., (R)-tert-butanesulfinamide).

Diastereoselective Addition : Reaction of the resulting N-sulfinylimine with a Grignard or organolithium reagent. The stereochemical outcome is controlled by the formation of a six-membered ring transition state where the metal chelates to both the sulfinyl oxygen and the imine nitrogen, forcing the nucleophile to attack from the less sterically hindered face. harvard.eduyoutube.com

Auxiliary Cleavage : Simple acidic hydrolysis removes the sulfinyl group, yielding the desired primary amine hydrochloride salt in high enantiomeric purity. researchgate.netharvard.edu

For the synthesis of (1R)-1-phenylhexan-1-amine, acetophenone (B1666503) could be reacted with a reducing agent after condensation with (R)-tert-butanesulfinamide. The choice of reducing agent can influence the diastereoselectivity. For instance, sodium borohydride (B1222165) often proceeds through a chelation-controlled mechanism, while bulkier reagents like L-selectride may favor a non-chelation pathway, leading to the opposite diastereomer. youtube.com

Table 1: Diastereoselective Addition of Organometallic Reagents to N-tert-Butanesulfinyl Imines

Imine Substrate (from) Organometallic Reagent Diastereomeric Ratio (dr) Reference
Benzaldehyde (B42025) Phenylmagnesium Bromide 98:2 researchgate.net
Isobutyraldehyde n-Hexylmagnesium Bromide 95:5 harvard.edu
Acetophenone Sodium Borohydride 91:9 youtube.com

Oxazolidinone auxiliaries, popularized by David Evans, are highly effective for controlling stereochemistry in a variety of reactions, including alkylations and aldol (B89426) reactions. wikipedia.orgrsc.orgresearchgate.net While their most common application is in the synthesis of chiral carboxylic acids and alcohols, they can be adapted for amine synthesis. nih.gov

The process typically involves acylating the oxazolidinone auxiliary, then performing a stereoselective reaction on the α-carbon. To synthesize a chiral amine, a common strategy would be to perform an asymmetric α-azidation of an N-acyloxazolidinone using an electrophilic azide (B81097) source. The resulting azide can then be reduced to the primary amine. The stereocontrol arises from the conformation of the enolate, which is directed by the substituent on the oxazolidinone, effectively shielding one face from electrophilic attack. nih.gov After the key stereocenter is set, the auxiliary is cleaved, often reductively, to yield the chiral product. nih.gov

Table 2: Key Transformations Using Oxazolidinone Auxiliaries

Reaction Type Substrate Reagents Diastereoselectivity Reference
Alkylation N-Propionyl oxazolidinone LDA, Benzyl (B1604629) bromide >99:1 rsc.org
Aldol Reaction N-Acetyl oxazolidinone TiCl₄, Aldehyde >98% wikipedia.org

Pseudoephedrine and its analogue, pseudoephenamine, serve as highly practical and effective chiral auxiliaries. harvard.educaltech.edu Pseudoephenamine is particularly advantageous as it is not subject to the same regulatory restrictions as pseudoephedrine. harvard.eduresearchgate.net The methodology involves the formation of an amide between the chiral auxiliary and a carboxylic acid. Deprotonation of the α-carbon followed by alkylation proceeds with high diastereoselectivity. caltech.edu

The remarkable stereocontrol is attributed to the rigid chelated conformation of the lithium enolate intermediate, which blocks one face of the enolate, directing the incoming electrophile to the opposite side. harvard.edu This method is especially effective for creating α-substituted and even quaternary stereocenters. harvard.edunih.gov Once the alkylation is complete, the auxiliary can be cleaved under acidic or basic hydrolysis to yield the corresponding carboxylic acid, or by using organolithium reagents or reducing agents to afford ketones or alcohols, respectively. harvard.edu These products can then be converted to the target amine via established methods like a Curtius rearrangement or reductive amination.

Table 3: Diastereoselective Alkylations Using Pseudoephedrine/Pseudoephenamine Amides

Amide Substrate Electrophile Diastereomeric Ratio (dr) Reference
Pseudoephedrine propionamide Benzyl bromide >95:5 caltech.edu
Pseudoephenamine amide Ethyl iodide >98:2 harvard.edu

Classical Chemical Resolution Techniques

Classical resolution remains a widely used and practical method for separating enantiomers on both laboratory and industrial scales. symeres.com This approach avoids complex asymmetric synthesis by separating a racemic mixture.

The resolution of racemic amines, such as (±)-1-phenylhexan-1-amine, is commonly achieved by reacting the amine with an enantiomerically pure chiral acid. fiveable.mepbworks.com This acid-base reaction forms a pair of diastereomeric salts. libretexts.org Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. pbworks.comwikipedia.org

Commonly used resolving agents for amines include:

(+)-Tartaric acid pbworks.comlibretexts.org

(-)-Mandelic acid wikipedia.orglibretexts.org

(+)-Camphor-10-sulfonic acid libretexts.org

Once one of the diastereomeric salts has been isolated in pure form through crystallization, the salt is treated with a base (e.g., sodium hydroxide) to break the ionic bond and liberate the free, enantiomerically pure amine. pbworks.comlibretexts.org A recent development combines this classical technique with photoredox catalysis to achieve a dynamic resolution, where the unwanted enantiomer is racemized in solution, allowing for a theoretical yield of up to 100% for the desired enantiomer. nih.govacs.org

Derivatization from Precursors with Established Stereochemistry

Another efficient strategy is to start with a molecule that already possesses the desired stereocenter, a method known as a "chiral pool" approach. A readily available chiral precursor, such as a chiral alcohol or ketone, can be converted into the target amine while retaining the stereochemical integrity of the chiral center.

For example, enantiomerically pure (R)-1-phenylhexan-1-ol can be synthesized via the asymmetric reduction of hexanophenone using well-established catalytic systems. The resulting chiral alcohol can then be converted to the corresponding amine with inversion or retention of configuration. A common method involves activating the alcohol as a leaving group (e.g., tosylate or mesylate) followed by nucleophilic substitution with an azide source (e.g., sodium azide), which proceeds with inversion of stereochemistry (an Sₙ2 reaction). Subsequent reduction of the resulting azide yields the amine. This two-step sequence effectively converts an (R)-alcohol into an (S)-amine. To obtain the (R)-amine, one could start with the (S)-alcohol or employ a reaction that proceeds with retention of configuration, such as the Mitsunobu reaction under specific conditions.

Role of 1r 1 Phenylhexan 1 Amine Derivatives in Advanced Organic Synthesis and Catalysis

Chiral Building Block in the Synthesis of Complex Organic Molecules

The fundamental structure of (1R)-1-phenylhexan-1-amine, containing a defined stereocenter, makes it an attractive starting point for the synthesis of more complex, enantiomerically pure molecules. sigmaaldrich.comwordpress.com Chiral amines are frequently employed as building blocks in the synthesis of natural products and pharmaceutically active compounds. scielo.br The amine group provides a reactive handle for a wide array of chemical modifications, while the inherent chirality is transferred to the target molecule, avoiding the need for costly resolution steps or complex asymmetric syntheses at later stages.

While this compound is a recognized chiral building block, specific examples of its direct incorporation into the total synthesis of complex natural products are not extensively documented in publicly available research. However, the synthesis of functionalized chiral amine derivatives, such as amino alcohols and amino ketones, from this precursor demonstrates its potential for creating key intermediates. nih.govua.es These functionalized intermediates are common motifs in a wide range of natural products, including alkaloids and polyketides. nih.govscielo.brua.es The strategic placement of the phenyl and hexyl groups, along with the stereocontrolled introduction of new functionalities, positions it as a viable starting material for the synthesis of analogues of natural products or for the construction of libraries of complex molecules for biological screening. researchgate.net

A significant application of this compound derivatives is in the stereocontrolled formation of new chemical bonds. The pre-existing stereocenter on the amine can direct the approach of incoming reagents, leading to the formation of new stereocenters with high diastereoselectivity.

A notable example involves the conversion of the amine into an N-tert-butanesulfinyl imine. This chiral imine derivative can then undergo nucleophilic addition. For instance, the addition of a functionalized organolithium compound to the N-tert-butanesulfinyl imine derived from 1-phenylhexan-1-one results in the formation of a new carbon-carbon bond, yielding a δ-amino ketone derivative with good diastereoselectivity. ua.esnih.gov This methodology provides a pathway to complex chiral amino ketones, which are versatile intermediates in organic synthesis. nih.gov

Table 1: Synthesis of a Chiral δ-Amino Ketone Derivative

Reactant 1Reactant 2ProductDiastereomeric Ratio (d.r.)Reference
N-tert-butanesulfinyl imine of 1-phenylhexanalOrganolithium from 5-chloro-2-methoxypent-1-ene(1R,RS)-1-Amino-N-(tert-butanesulfinyl)-1-phenylhexan-5-one75:25 ua.es

This transformation highlights how the chirality originating from the this compound backbone is effectively used to control the stereochemical outcome of a C-C bond-forming reaction. Similarly, this principle can be extended to the formation of carbon-heteroatom bonds, where the chiral auxiliary directs the stereoselective introduction of groups containing oxygen, nitrogen, or sulfur.

Component in Chiral Ligand Design for Asymmetric Catalysis

Chiral amines are foundational to the synthesis of a vast array of ligands used in asymmetric catalysis. scielo.brenamine.net These ligands coordinate to a metal center, creating a chiral environment that forces a reaction to proceed enantioselectively, yielding one enantiomer of the product in excess. researchgate.net Structurally analogous amines, such as 1-phenylethylamine (B125046), are cornerstones in the development of privileged ligands for reactions like asymmetric hydrogenation and arylation. nih.gov

This compound is a suitable candidate for the synthesis of various classes of chiral ligands, including Schiff base (salen-type), bisoxazoline (BOX), and phosphine-amine ligands. nih.govnih.gov The primary amine can be readily condensed with aldehydes to form chiral imines or undergo amidation with carboxylic acid derivatives to create more complex ligand scaffolds.

Although specific ligands derived from this compound are not widely reported in dedicated studies, the synthetic routes are well-established. For example, a chiral bisoxazoline ligand could be synthesized by reacting this compound with a dinitrile, followed by cyclization. The resulting ligand would then be characterized by standard techniques such as NMR spectroscopy, mass spectrometry, and optical rotation to confirm its structure and enantiopurity.

Ligands derived from chiral primary amines have proven effective in a multitude of metal-catalyzed reactions. acs.org The specific structure of the ligand, including the steric bulk provided by the hexyl group in a this compound-derived ligand, can significantly influence the enantioselectivity and activity of the catalyst.

While direct applications of ligands from this compound are yet to be broadly detailed, analogous ligands are used with metals like rhodium, iridium, palladium, and copper to catalyze key transformations. These reactions are fundamental to modern organic synthesis and the production of chiral pharmaceuticals and fine chemicals.

Table 2: Potential Applications of this compound-Derived Ligands in Asymmetric Catalysis

Catalytic TransformationMetalPotential Product ClassRationale/Analogous SystemReference
Asymmetric HydrogenationRh, IrChiral Alcohols, AminesLigands from 1-phenylethylamine are effective. nih.gov nih.govresearchgate.net
Asymmetric C-C Cross-CouplingPd, NiChiral Biaryls, Alkylated ProductsChiral phosphine (B1218219) and NHC ligands are widely used. acs.orgmdpi.com acs.orgmdpi.com
Asymmetric Diels-AlderCu, ZnChiral CycloadductsBisoxazoline (BOX) ligands are standard for this reaction. nih.gov
Asymmetric AlkylationPd, Cuα-Chiral Ketones, EstersChiral phosphine-amine ligands show high efficacy. researchgate.net

Utilization in Stereoselective Alkylation and Functionalization Reactions

Beyond being a passive building block, derivatives of this compound can be used as chiral auxiliaries. sigmaaldrich.comresearchgate.net A chiral auxiliary is a molecular fragment that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction, after which it can be cleaved and recycled. wordpress.com

The amine can be converted into an amide or an imine, and the inherent chirality of the auxiliary directs the enolate formation and subsequent alkylation or functionalization at the α-position. rsc.orgthieme-connect.de For example, forming an amide with a prochiral carboxylic acid allows for highly diastereoselective alkylation of the corresponding enolate. The bulky phenylhexyl group effectively shields one face of the enolate, forcing the alkylating agent to approach from the less hindered side. After the reaction, the auxiliary can be removed by hydrolysis to reveal the enantiomerically enriched α-alkylated carboxylic acid. rsc.org This strategy is a powerful tool for the construction of quaternary stereogenic centers. rsc.org

An important application is the use of N-sulfinyl imines for the stereoselective synthesis of amines. The N-tert-butanesulfinyl derivative of 1-phenylhexanal, a close analogue, serves as an excellent electrophile for the addition of organometallic reagents, leading to the synthesis of chiral amines with high diastereoselectivity. ua.es

Table 3: General Scheme for Stereoselective Alkylation Using a Chiral Amine Auxiliary

StepDescriptionGeneral TransformationKey Feature
1. Auxiliary AttachmentAcylation of this compound with a prochiral acyl chloride.R-NH₂ + R'CH₂COCl → R-NH-CO-CH₂R'Formation of a chiral amide.
2. Diastereoselective Enolate FormationDeprotonation with a strong base (e.g., LDA).Amide → Lithium EnolateThe chiral auxiliary directs the geometry of the enolate.
3. Stereoselective AlkylationReaction of the enolate with an electrophile (e.g., alkyl halide).Enolate + E⁺ → R-NH-CO-CHR'EThe electrophile adds to the less sterically hindered face.
4. Auxiliary CleavageHydrolysis of the amide to release the chiral product and recover the auxiliary.Alkylated Amide → R'CHE-COOH + R-NH₂Yields the enantiopure product and allows for recycling of the auxiliary.

Stereochemical Elucidation and Mechanistic Insights into Reactions Involving 1r 1 Phenylhexan 1 Amine

Advanced Spectroscopic Techniques for Stereoisomer Characterization

Spectroscopic methods are indispensable tools for the structural analysis of chiral compounds. High-resolution NMR and mass spectrometry provide detailed information at the molecular level, confirming identity, purity, and stereochemical features.

When (1R)-1-phenylhexan-1-amine is used in a reaction that generates a new stereocenter, a mixture of diastereomers can be formed. High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the ratio of these diastereomers. In diastereomers, corresponding protons are in chemically non-equivalent environments, leading to distinct signals in the ¹H NMR spectrum.

The diastereomeric ratio (dr) can be accurately calculated by integrating the signals corresponding to a specific, well-resolved proton from each diastereomer. researchgate.net To ensure accuracy, it is crucial to select signals that are baseline-separated from other peaks in the spectrum. researchgate.net For complex spectra, two-dimensional (2D) NMR techniques are often employed. Experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) help in assigning the correct proton and carbon signals, while NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-space correlations that help confirm the relative stereochemistry of the diastereomers. nih.govscispace.comnih.gov

Table 1: Example ¹H NMR Data for Diastereomeric Ratio Determination of a Hypothetical Reaction Product

DiastereomerProton Signal (e.g., -CH-N)Chemical Shift (δ, ppm)Integration ValueDiastereomeric Ratio
Diastereomer AHa4.15 (triplet)1.0095
Diastereomer BHb4.25 (triplet)0.055

This table illustrates how distinct, integrated proton signals in an NMR spectrum are used to quantify the ratio of diastereomers formed in a reaction.

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight and elemental composition of a compound. scispace.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million, which allows for the unambiguous determination of a molecule's elemental formula. libretexts.org This is critical for confirming that a reaction has produced the intended product.

The mass spectrum of a compound also includes a characteristic fragmentation pattern, which acts as a "molecular fingerprint". libretexts.org This pattern arises from the molecule breaking apart in a predictable way upon ionization. uni-saarland.de The fragmentation of this compound would yield specific charged fragments that can be analyzed to further confirm its structure. The spectrum also shows an M+1 peak, which results from the natural abundance of isotopes like ¹³C and ²H. libretexts.org

Table 2: Key High-Resolution Mass Spectrometry Data for this compound

IonDescriptionCalculated Exact Mass (C₁₂H₁₉N)Observed m/z
[M]⁺Molecular Ion177.1517177.1519
[M+1]⁺Isotope Peak178.1551178.1553

This table presents expected HRMS data used to confirm the elemental composition and molecular weight of the target compound.

X-ray Crystallographic Analysis of Chiral Amine Derivatives and Complexes

While spectroscopic methods are excellent for structural confirmation, X-ray crystallography provides the definitive proof of a molecule's three-dimensional structure, including its absolute configuration. researchgate.netspringernature.com

Single-crystal X-ray diffraction is the most reliable method for the unambiguous determination of the absolute configuration of a chiral molecule. researchgate.netspringernature.com The process involves growing a high-quality single crystal of the compound. For amines like this compound, which may not crystallize easily on their own, a common strategy is to form a salt with a chiral resolving agent of known absolute configuration, such as tartaric acid or mandelic acid. libretexts.org The resulting diastereomeric salt often has improved crystallization properties.

During the analysis of the diffraction data, a key parameter known as the Flack parameter is calculated. ox.ac.uknih.gov A value close to zero for the Flack parameter, with a small standard uncertainty, confirms that the determined stereochemistry is correct for the crystal being analyzed. researchgate.netox.ac.uk This method provides incontrovertible evidence of the (R) or (S) configuration at the stereocenter.

Beyond determining absolute configuration, X-ray crystallographic analysis reveals the preferred conformation of the molecule in the solid state. It details precise bond lengths, bond angles, and torsion angles. Furthermore, the analysis provides a complete picture of the crystal packing and the network of intermolecular interactions. For this compound derivatives, this would prominently feature hydrogen bonds involving the amine's N-H protons and a suitable acceptor, as well as van der Waals forces. These interactions are crucial for understanding the physical properties of the solid material and can influence its chemical reactivity in the solid phase.

Table 3: Representative Crystallographic Data Summary

ParameterDescriptionTypical Value/Information
Crystal SystemThe geometric shape of the unit celle.g., Orthorhombic
Space GroupThe symmetry elements of the unit celle.g., P2₁2₁2₁ (a common chiral space group)
Flack ParameterIndicator of absolute configuratione.g., 0.02(4)
Hydrogen BondsKey intermolecular interactionse.g., N-H···O distances and angles
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)Specific values defining the crystal lattice

This table summarizes the type of information obtained from a single-crystal X-ray diffraction experiment.

Computational Chemistry and Mechanistic Investigations

Computational chemistry has become an essential tool for gaining deep mechanistic insights into chemical reactions that are often inaccessible through experimental means alone. chemrxiv.org Methods such as Density Functional Theory (DFT) allow for the detailed investigation of reaction pathways involving this compound. researchgate.net

By modeling the reactants, intermediates, transition states, and products, computational studies can map out the potential energy surface of a reaction. chemrxiv.org This allows for the calculation of activation energies, which helps explain reaction rates and selectivity. For stereoselective reactions, computational modeling can elucidate the origin of stereocontrol by comparing the energies of different diastereomeric transition states. acs.org For example, a model could explain why a particular reagent attacks one face of a molecule preferentially over the other, leading to the observed product distribution. These theoretical calculations provide a powerful complement to the experimental data gathered from NMR and X-ray crystallography, offering a complete picture of the reaction mechanism and its stereochemical consequences. researchgate.net

Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of organic reactions, offering a balance between computational cost and accuracy. sumitomo-chem.co.jp For reactions involving chiral amines like this compound, DFT calculations can elucidate detailed reaction pathways, identify key intermediates and transition states, and quantify the associated energy barriers. This information is crucial for understanding reaction kinetics and predicting the feasibility of different mechanistic routes.

In a representative reaction where this compound acts as a chiral catalyst, such as in the asymmetric addition to a prochiral substrate, DFT can be employed to map out the potential energy surface. For instance, in the catalysis of the Biginelli reaction, the reaction is understood to proceed via an "iminium route," where the chiral primary amine catalyst condenses with an aldehyde to form a chiral iminium intermediate. clockss.org Subsequent steps involve the addition of other reactants to this intermediate, with the stereochemical outcome being determined by the facial selectivity of this addition.

Based on studies of similar chiral primary amine-catalyzed reactions, a plausible reaction pathway for a hypothetical reaction involving this compound can be proposed. The initial step would be the formation of a chiral iminium ion from the amine and an aldehyde. This is followed by the nucleophilic attack of a second substrate. The energetics of the transition states for the attack on the Re and Si faces of the iminium ion will determine the enantioselectivity of the reaction.

To illustrate, a hypothetical energy profile for a reaction catalyzed by this compound is presented below. The values are based on typical energy differences observed in DFT studies of analogous systems. liv.ac.uk

SpeciesDescriptionRelative Gibbs Free Energy (kcal/mol)
Reactants This compound + Substrates0.0
Int-1 Iminium Intermediate+5.2
TS-Re Transition State for Re-face attack+15.8
TS-Si Transition State for Si-face attack+17.5
Product-R Product from Re-face attack-10.3
Product-S Product from Si-face attack-9.9

This table presents hypothetical data for illustrative purposes, based on trends from analogous systems.

The lower energy of TS-Re compared to TS-Si would lead to the preferential formation of Product-R , thus explaining the enantioselectivity of the reaction. The difference in activation energies (ΔΔG‡) between the two transition states directly correlates with the enantiomeric excess (ee) of the product.

Transition State Modeling for Rationalizing Stereoselectivity

The origin of stereoselectivity in chiral amine-catalyzed reactions lies in the subtle energetic differences between diastereomeric transition states. nih.gov Transition state modeling, often performed in conjunction with DFT calculations, allows for the three-dimensional visualization of these transition states and the identification of the key non-covalent interactions that stabilize one over the other.

For this compound, the stereodirecting groups are the phenyl ring and the hexyl chain attached to the chiral center. In a transition state assembly, these groups will adopt specific conformations to minimize steric hindrance and maximize stabilizing interactions, such as hydrogen bonds, π-π stacking, and CH-π interactions. liv.ac.uk

A hypothetical transition state model for the nucleophilic addition to an iminium ion derived from this compound is depicted below. In the favored transition state leading to the major enantiomer, the bulky hexyl group would likely orient itself away from the approaching nucleophile, while the phenyl group might engage in stabilizing π-π or CH-π interactions with the substrate. The amine proton can also form a crucial hydrogen bond with the nucleophile or another part of the substrate, further stabilizing the transition state. liv.ac.ukacs.org

The rationalization of stereoselectivity often relies on established models like the Felkin-Ahn model for nucleophilic additions to chiral carbonyls and their imine analogues. acs.org Computational modeling provides a quantitative basis for these qualitative models, allowing for a more precise understanding of the interplay of steric and electronic effects. In the case of a zirconocene-mediated reduction of a related benzyl (B1604629) system, a half-chair transition state was computationally identified to rationalize the high stereoselectivity, where steric clashes between the catalyst's cyclopentadienyl (B1206354) ligand and the substrate's aryl ring were minimized. acs.org

Molecular Dynamics Simulations of Chiral Recognition Processes

Molecular dynamics (MD) simulations provide a powerful avenue for studying the dynamic processes of chiral recognition, which are fundamental to enantioselective chromatography, enzymatic reactions, and drug-receptor interactions. nih.govd-nb.infonih.gov Unlike static DFT calculations, MD simulations can capture the conformational flexibility of molecules and the explicit role of the solvent, offering a more realistic picture of the recognition event over time.

In the context of this compound, MD simulations can be used to model its interaction with a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or with the active site of an enzyme. d-nb.info The simulation would track the trajectories of the amine and the chiral selector, allowing for the calculation of binding free energies for the two enantiomers. A lower binding free energy for one enantiomer would indicate a more stable complex and thus a longer retention time on the chromatographic column or a better fit in an enzyme's active site.

A hypothetical summary of key intermolecular interactions between this compound and a chiral selector, as could be derived from an MD simulation, is presented below.

Interaction TypeInteracting GroupsHypothetical Interaction Energy (kcal/mol)
Hydrogen BondingAmine (-NH3+) of amine with a carbonyl group on the selector-5 to -8
π-π StackingPhenyl ring of amine with an aromatic ring on the selector-2 to -5
Hydrophobic InteractionHexyl chain of amine with a hydrophobic pocket on the selector-1 to -3

This table presents hypothetical data for illustrative purposes.

By analyzing the frequency and geometry of these interactions throughout the simulation, a detailed understanding of the chiral recognition mechanism can be achieved. This knowledge can then be used to design more effective chiral selectors for the separation of this compound and its enantiomer.

Future Directions and Emerging Research Avenues in the Chemistry of 1r 1 Phenylhexan 1 Amine

Development of Sustainable and Green Synthetic Methodologies

The synthesis of chiral amines is undergoing a significant transformation, driven by the principles of green chemistry to reduce environmental impact and enhance efficiency. rsc.org Future research concerning (1R)-1-phenylhexan-1-amine will likely prioritize the development of synthetic routes that are not only efficient but also environmentally benign.

Key strategies in this area include biocatalysis, which utilizes enzymes like transaminases (ATAs) to produce chiral amines with high enantioselectivity under mild conditions. rsc.orgnih.gov The asymmetric amination of a corresponding ketone, 1-phenylhexan-1-one, using an (R)-selective transaminase presents a promising green alternative to traditional chemical methods that often involve harsh reagents and generate significant waste. bohrium.comrsc.org Another sustainable approach is the "hydrogen-borrowing" or "catalytic N-alkylation" methodology, where alcohols are converted directly into amines, producing water as the only byproduct and maximizing atom economy. rsc.orgrsc.org

Research in this domain will focus on discovering and engineering robust enzymes with high specificity for substrates like 1-phenylhexan-1-one, as well as developing heterogeneous catalysts that can be easily recovered and reused, further enhancing the sustainability of the process.

Table 1: Comparison of Synthetic Methodologies for Chiral Amines

Methodology Advantages Challenges Relevance to this compound
Biocatalysis (Transaminases) High enantioselectivity, mild reaction conditions, biodegradable catalysts. rsc.orgbohrium.com Limited substrate scope, potential enzyme inhibition. rsc.org Direct asymmetric synthesis from 1-phenylhexan-1-one.
Hydrogen-Borrowing Amination High atom economy (water as byproduct), use of alcohols as starting materials. rsc.orgrsc.org Often requires precious metal catalysts, higher temperatures. Sustainable synthesis from 1-phenylhexan-1-ol.

| Asymmetric Reductive Amination | Broad substrate scope, well-established methods. researchgate.net | Often requires stoichiometric reductants and chiral auxiliaries, generating waste. | A benchmark for comparing the greenness of new methods. |

Exploration of Novel Catalytic Systems Utilizing Amine Scaffolds

Chiral primary amines are not only synthetic targets but also powerful tools in asymmetric catalysis. rsc.orgnih.gov The this compound scaffold can be utilized as a chiral ligand for transition-metal catalysts or as a primary amine organocatalyst. Its structural features—a stereogenic center directly attached to the nitrogen atom and a combination of phenyl and hexyl groups—allow for fine-tuning of steric and electronic properties.

Future research will likely involve the design of novel chiral ligands derived from this compound for use in reactions such as asymmetric hydrogenation, transfer hydrogenation, and C-C bond-forming reactions. nih.govacs.org In organocatalysis, it could serve as a catalyst in Michael additions, Mannich reactions, and aldol (B89426) condensations, often activating substrates through the formation of chiral iminium ions or enamines. rsc.org The effectiveness of such catalytic systems hinges on the amine's ability to create a well-defined chiral environment around the reacting centers, enabling high levels of stereocontrol.

Table 2: Potential Catalytic Applications of this compound Derivatives

Catalysis Type Role of Amine Scaffold Example Reaction Potential Outcome
Transition-Metal Catalysis Chiral Ligand Asymmetric Hydrogenation of Ketones acs.org High enantiomeric excess in the reduction of prochiral ketones.
Organocatalysis Formation of Iminium Ions Asymmetric Michael Addition Stereocontrolled formation of C-C bonds.
Organocatalysis Formation of Enamines Asymmetric Aldol Reaction Synthesis of chiral β-hydroxy carbonyl compounds.

| Phase-Transfer Catalysis | Chiral Cation Source (as a quaternary ammonium (B1175870) salt) | Asymmetric Alkylation | Enantioselective synthesis of α-substituted carbonyls. |

Design and Synthesis of Advanced Functional Materials Incorporating Chiral Amine Moieties

The incorporation of chiral building blocks like this compound into larger molecular architectures is a burgeoning field of materials science. mdpi.com The unique stereochemical properties of such amines can impart chirality to polymers, metal-organic frameworks (MOFs), and supramolecular assemblies.

Emerging research avenues include the synthesis of chiral polymers where this compound is either part of the polymer backbone or a pendant group. Such materials could be used in chiral chromatography as stationary phases for the separation of enantiomers. wikipedia.org Another application lies in the development of chiral sensors, where the amine moiety acts as a recognition site, enabling the selective detection of other chiral molecules. In supramolecular chemistry, derivatives of this amine can be used to construct macrocycles and cages with chiral cavities, capable of enantioselective guest binding. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing is a key trend in the chemical and pharmaceutical industries, offering improved safety, scalability, and process control. nih.govwhiterose.ac.uk The synthesis of this compound and its derivatives is well-suited for integration with flow chemistry platforms.

Continuous flow reactors, particularly when combined with immobilized catalysts (chemo- or bio-catalysts), can enable highly efficient and sustainable production. rsc.orgbohrium.com For instance, a packed-bed reactor containing an immobilized transaminase could be used for the continuous synthesis of this compound from the corresponding ketone. nih.gov This approach allows for easy separation of the product from the catalyst, catalyst reuse, and precise control over reaction parameters such as temperature and residence time. whiterose.ac.uk

Furthermore, automated synthesis platforms can accelerate the discovery and optimization of reaction conditions. kit.edunih.gov High-throughput experimentation can be employed to rapidly screen different catalysts, solvents, and conditions for the synthesis of this compound or to evaluate its performance in various catalytic applications. nih.gov This integration of automation and flow chemistry will be crucial for the rapid development of robust and scalable processes. kit.edu

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for enantioselective preparation of (1R)-1-phenylhexan-1-amine?

  • Methodology : Utilize chiral resolution techniques (e.g., enzymatic resolution or chiral auxiliary approaches) or asymmetric catalysis (e.g., transition-metal-catalyzed hydrogenation). For example, a protocol similar to the synthesis of (R)-2-(benzylselanyl)-1-phenylethanamine (via amino alcohol intermediates) can be adapted .
  • Key Considerations : Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Ensure purity (>98%) using NMR and mass spectrometry .

Q. How to characterize the stereochemical configuration of this compound?

  • Approach :

  • X-ray crystallography : Resolve absolute configuration using single-crystal analysis.
  • Vibrational circular dichroism (VCD) : Compare experimental spectra with DFT-simulated data for chiral validation .
    • Data Interpretation : Cross-reference with CAS 2165456-75-5 -related protocols for cyclohexenamine derivatives .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported pharmacological activity of this compound enantiomers?

  • Analysis Framework :

  • Systematic review : Compare studies using tools like Cochrane Risk of Bias Assessment to identify methodological inconsistencies (e.g., dosing protocols, purity standards) .
  • In vitro validation : Replicate key assays (e.g., receptor binding) under controlled conditions (pH 7.4, 37°C) with standardized compound batches (purity ≥98%) .
    • Case Study : Discrepancies in NMDA receptor affinity might arise from racemization during storage; validate stability via accelerated degradation studies .

Q. How does the stereochemistry of this compound influence its metabolic stability in vivo?

  • Methodology :

  • Isotopic labeling : Synthesize deuterated analogs to track metabolic pathways via LC-MS/MS.
  • CYP450 inhibition assays : Compare (1R)- and (1S)-enantiomers using human liver microsomes .
    • Data Interpretation : Correlate findings with structural analogs (e.g., arylcyclohexylamines ) to identify metabolic hotspots .

Methodological Recommendations

  • Contradiction Mitigation : For conflicting solubility data, perform temperature-controlled solubility assays (e.g., shake-flask method) in polar/nonpolar solvents .
  • Safety Protocols : Adopt PPE guidelines from ChemScene LLC (gloves, masks, fume hoods) and dispose of waste via certified biohazard services .
  • Reproducibility : Document synthesis steps per Beilstein Journal of Organic Chemistry standards, including NMR shifts (±0.05 ppm) and retention times (±0.1 min) .

Key Literature and Resources

  • Stereochemical Analysis : Revanna et al. (2015) for chiral amine synthesis .
  • Toxicological Profiling : Wallach & Brandt (2018) on arylcyclohexylamine pharmacology .
  • Data Reporting : Follow IUPAC guidelines for chemical nomenclature and ACS standards for experimental reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.